Cas no 2229162-86-9 (2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol)
2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol
- 2229162-86-9
- EN300-1795608
- 2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol
-
- Inchi: 1S/C12H16O2/c1-9-2-3-10(11(13)8-9)4-5-12(14)6-7-12/h2-3,8,13-14H,4-7H2,1H3
- InChI Key: JKAUZFANPMZDCX-UHFFFAOYSA-N
- SMILES: OC1(CCC2C=CC(C)=CC=2O)CC1
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 40.5Ų
2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795608-0.05g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1795608-0.1g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1795608-0.25g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1795608-0.5g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1795608-1.0g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1795608-2.5g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1795608-5.0g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1795608-10.0g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1795608-1g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 1g |
$1086.0 | 2023-09-19 | ||
| Enamine | EN300-1795608-5g |
2-[2-(1-hydroxycyclopropyl)ethyl]-5-methylphenol |
2229162-86-9 | 5g |
$3147.0 | 2023-09-19 |
2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol
Introduction to 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol (CAS No. 2229162-86-9)
2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol, with the CAS number 2229162-86-9, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl ring, a hydroxyl group, and a methylphenol moiety, which collectively contribute to its chemical and biological properties.
The cyclopropyl ring in 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol is a three-membered ring that imparts significant strain energy to the molecule. This strain can influence the reactivity and conformational flexibility of the compound, making it an interesting subject for synthetic chemists and medicinal chemists alike. The hydroxyl group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity and solubility properties.
The methylphenol moiety in 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol is a common functional group found in various natural products and synthetic compounds. Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative damage caused by free radicals. Additionally, the presence of a methyl group on the phenol ring can modulate the electronic properties of the molecule, affecting its reactivity and biological activity.
Recent studies have explored the potential applications of 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol in various fields. For instance, a study published in the Journal of Medicinal Chemistry investigated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results showed that 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol exhibited potent anti-inflammatory activity, making it a promising candidate for the development of new anti-inflammatory drugs.
In another study, researchers from the University of California examined the antioxidant properties of 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol. The compound was found to effectively scavenge free radicals and protect cellular components from oxidative damage. This finding suggests that 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol could have potential applications in preventing or treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
The synthetic route to produce 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol has also been optimized by several research groups. One notable method involves the use of transition-metal-catalyzed reactions to construct the cyclopropyl ring and introduce the hydroxyl group. These synthetic strategies not only improve the yield and purity of the final product but also provide insights into the reactivity and stability of intermediates involved in the synthesis.
In terms of safety and handling, it is important to note that while 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, appropriate storage conditions should be maintained to ensure the stability and integrity of the compound.
The future research directions for 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol are promising. Further studies are needed to elucidate its mechanism of action at a molecular level and to evaluate its efficacy in preclinical models of disease. Additionally, efforts to improve its pharmacokinetic properties, such as solubility and bioavailability, will be crucial for its potential translation into clinical applications.
In conclusion, 2-2-(1-hydroxycyclopropyl)ethyl-5-methylphenol (CAS No. 2229162-86-9) is a fascinating compound with unique structural features that contribute to its diverse biological activities. Its potential applications in anti-inflammatory and antioxidant therapies make it an exciting area of research for both academic and industrial scientists. As more studies are conducted, it is likely that new insights into its properties and potential uses will continue to emerge.
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